Ethylidenecyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74129. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylidenecyclopentane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKRKBGTZDZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175739 | |
| Record name | Ethylidenecyclopentane | |
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Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-37-4 | |
| Record name | Ethylidenecyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |
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| Record name | Ethylidenecyclopentane | |
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| Record name | Ethylidenecyclopentane | |
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| Record name | Ethylidenecyclopentane | |
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| Record name | Ethylidenecyclopentane | |
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| Record name | Ethylidenecyclopentane | |
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Contextualization Within Cyclic Olefins and Exocyclic Alkenes
Ethylidenecyclopentane is classified as a cyclic olefin, a class of unsaturated hydrocarbons containing a carbon-carbon double bond within a ring system. ontosight.aiwikipedia.org More specifically, it is an exocyclic alkene. This distinction is crucial: an endocyclic double bond has both of its carbon atoms as part of the ring structure, whereas an exocyclic double bond has only one of its carbons within the ring, with the other being external to it. libretexts.org In this compound, one carbon of the C=C double bond is a member of the cyclopentane (B165970) ring, while the other is part of the external ethylidene group. ontosight.aicymitquimica.com
The distinction between exocyclic and endocyclic isomers, such as this compound and its endocyclic counterpart 1-ethylcyclopentene, is fundamental to understanding their relative thermodynamic stabilities. cdnsciencepub.com Historically, it was believed that for five-membered rings, the exocyclic double bond was more stable. However, subsequent research, including measurements of heats of hydrogenation and formation, has revised this view. cdnsciencepub.comillinois.edu Current data indicates that the endocyclic isomer (1-ethylcyclopentene) is slightly more stable than the exocyclic isomer (this compound), though the energy difference is small. cdnsciencepub.com Studies comparing their gaseous heats of formation show that the internal double bond is favored by approximately 0.5 kcal/mol in both five- and six-membered rings. cdnsciencepub.com
Comparison of Enthalpies of Formation (ΔHf(g))
| Compound | Isomer Type | ΔHf(g) (kcal/mol) |
| This compound | Exocyclic | -1.3 |
| 1-Ethylcyclopentene | Endocyclic | -23.6 |
This table illustrates the relative thermodynamic stabilities of the exo and endo isomers.
Historical Perspective of Ethylidenecyclopentane in Organic Synthesis Research
The study of ethylidenecyclopentane and related exocyclic alkenes has been a topic of interest for several decades, particularly concerning their synthesis and relative stabilities compared to their endocyclic isomers. Early synthetic methods included the reaction of cyclopentylmagnesium bromide with acetaldehyde, followed by a dehydration step to form the double bond. ontosight.ai
Research in the latter half of the 20th century focused significantly on resolving the "endo-exo" double bond stability question. A 1979 study, for instance, measured the heats of vaporization and gaseous heats of formation for a series of cyclic alkenes, including this compound. cdnsciencepub.com This work was pivotal in demonstrating that the previously held belief about the greater stability of exocyclic double bonds in five-membered rings was incorrect, showing instead a slight preference for the endocyclic isomer. cdnsciencepub.com
By the 1980s and 1990s, the focus shifted towards harnessing the reactivity of the this compound moiety in more complex synthetic applications. A 1990 paper in The Journal of Organic Chemistry detailed a (Z)-ethylidenecyclopentane annulation method as a key step in the total syntheses of sesquiterpenes like (±)-oplopanone. acs.org This highlighted the compound's utility as a structural motif in building intricate natural product skeletons. acs.orgmdpi.com Early research also documented its formation during the pyrolysis of 2-cyclopentylethyl acetate (B1210297), although vinylcyclopentane (B1346689) was the major product. dtic.mil
Contemporary Significance and Emerging Research Directions for Ethylidenecyclopentane
Established Reaction Pathways for this compound Formation
The synthesis of this compound, a five-membered carbocycle with an exocyclic double bond, can be achieved through several established organic reactions. These methods often involve the transformation of cyclic ketones or related precursors.
Grignard Reagent-Mediated Transformations and Dehydration Processes
A primary route to this compound involves the reaction of a Grignard reagent with a cyclopentanone (B42830) derivative. Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon bonds. iitk.ac.in The reaction begins with the nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone or aldehyde, forming a secondary or tertiary alcohol, respectively. organic-chemistry.org Specifically, reacting cyclopentanone with ethylmagnesium bromide would yield 1-ethylcyclopentanol.
The mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. organicchemistrytutor.com This step forms an alkoxide intermediate, which is then protonated during an acidic workup to yield the alcohol. organicchemistrytutor.com Subsequent acid-catalyzed dehydration of the resulting alcohol leads to the formation of an alkene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene. In the case of 1-ethylcyclopentanol, dehydration can lead to the formation of both this compound and 1-ethylcyclopentene. The reaction conditions can be tuned to favor the formation of the exocyclic isomer.
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| Cyclopentanone | Ethylmagnesium Bromide | 1-Ethylcyclopentanol | This compound |
Wittig Reaction Approaches and Mechanistic Considerations of Rearrangements
The Wittig reaction provides a versatile and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org For the synthesis of this compound, cyclopentanone is reacted with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃). rsc.org The key advantage of the Wittig reaction is the specific placement of the double bond, which is formed at the location of the original carbonyl group. masterorganicchemistry.com
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine (B44618) oxide. The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. lumenlearning.com
Interestingly, rearrangements can occur during Wittig reactions. For instance, the reaction of a specific cyclopentanone derivative with ethylidenetriphenylphosphorane has been reported to yield an ethylidenecyclohexane (B92872) derivative instead of the expected this compound. rsc.org This highlights that while the Wittig reaction is generally reliable for olefination, unexpected rearrangements can occur, and the reaction mechanism can be influenced by the specific substrates involved. rsc.org
Table 2: Wittig Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
|---|---|---|---|
| Cyclopentanone | Ethylidenetriphenylphosphorane | Oxaphosphetane | This compound |
Novel and Stereoselective Synthetic Strategies for this compound Analogues
Recent advancements in organic synthesis have led to the development of novel and highly selective methods for constructing this compound derivatives. These strategies offer greater control over the stereochemistry and substitution patterns of the final products.
Cycloaddition Reactions in the Synthesis of this compound Derivatives (e.g., [3+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. nih.gov In particular, [3+2] cycloaddition reactions have been utilized to synthesize spirocyclic pyrrolidines from this compound derivatives. researchgate.netresearchgate.net This approach involves the reaction of an this compound derivative, acting as the dipolarophile, with an in situ generated azomethine ylide. researchgate.net These reactions can lead to the formation of complex spiro compounds containing the this compound motif. researchgate.net The development of asymmetric [3+2] cycloaddition reactions allows for the synthesis of chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives in high yields and with excellent stereoselectivity. rsc.org Furthermore, transition-metal-free [3+2] cycloaddition reactions of diaryliodonium salts with 1,3-dicarbonyl compounds have been developed for the synthesis of benzofuran (B130515) derivatives, showcasing the versatility of this reaction class. rsc.org
Transition Metal-Catalyzed Syntheses Involving this compound Structures
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.commdpi.com Palladium-catalyzed reactions, in particular, have been employed in the synthesis of this compound derivatives. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the formation of carbon-carbon bonds under mild conditions and are tolerant of various functional groups. mdpi.com These methods can be used to introduce substituents onto the this compound scaffold. Transition metal catalysts, including those based on palladium and nickel, play a crucial role in forming C-N and C-O bonds, which is relevant for creating diverse derivatives. nih.gov The development of novel palladium-catalyzed domino reactions further expands the synthetic utility for creating complex heterocyclic structures. nih.gov
Exploitation of Domino Processes and Ene Reactions in Annulation Sequences
Domino reactions, also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. thieme.deresearchgate.netlew.ro These processes are highly efficient and atom-economical. The synthesis of cyclopentane (B165970) derivatives can be achieved through domino sequences. For example, a rhodium-catalyzed domino sequence involving a carbene-initiated process can generate highly substituted cyclopentanes with excellent stereoselectivity. nih.govnih.gov This sequence can consist of multiple steps, including oxonium ylide formation, sigmatropic rearrangements, and an intramolecular carbonyl ene reaction. nih.govnih.gov
The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). thieme.de This reaction can be incorporated into domino sequences to construct cyclopentane rings. For instance, a domino dehydration/intermolecular ketone-ene reaction catalyzed by a simple solid like MgCl₂ has been reported for the synthesis of functionalized alkenes. rsc.org Such processes can be performed under solventless conditions and even in a continuous flow setup, highlighting their potential for green and efficient synthesis. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Ethylcyclopentanol |
| 1-Ethylcyclopentene |
| Azomethine ylide |
| Benzofuran |
| Cyclopentanone |
| Diaryliodonium salts |
| Ethylidenecyclohexane |
| This compound |
| Ethylidenetriphenylphosphorane |
| Ethylmagnesium bromide |
| Magnesium bromide |
| Oxaphosphetane |
| Pyrrolidine (B122466) |
| Spiroisobenzofuran-1,3′-pyrrolidine |
Electrophilic Addition Reaction Mechanisms
The electron-rich double bond in this compound is susceptible to attack by electrophiles, initiating a variety of addition reactions. The mechanisms of these reactions are dictated by the nature of the electrophile and the reaction conditions.
The acid-catalyzed addition of water to this compound results in the formation of an alcohol. masterorganicchemistry.com This reaction proceeds via an electrophilic addition mechanism. libretexts.org
The process begins with the protonation of the alkene's double bond by a strong acid catalyst, like sulfuric acid (H₂SO₄), to generate a carbocation intermediate. libretexts.org The proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation on the more substituted carbon. libretexts.orgopenstax.org This step is the rate-determining step of the reaction. masterorganicchemistry.com
Subsequently, a water molecule, acting as a nucleophile, attacks the electron-deficient carbocation. libretexts.orgpressbooks.pub This results in the formation of a protonated alcohol (an oxonium ion). masterorganicchemistry.compressbooks.pub In the final step, a weak base, such as water or the conjugate base of the acid catalyst (HSO₄⁻), deprotonates the oxonium ion to yield the final alcohol product and regenerate the acid catalyst. libretexts.orgpressbooks.pub Due to the formation of a carbocation intermediate, rearrangements are possible if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom. leah4sci.com
Step 1: Protonation of the double bond to form a tertiary carbocation.
Step 2: Nucleophilic attack by water on the carbocation.
Step 3: Deprotonation to form the alcohol.
The energy profile of this reaction shows that the initial protonation has the highest activation energy. pressbooks.pub
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is another example of an electrophilic addition reaction. leah4sci.com The reaction mechanism involves the protonation of the double bond to form the most stable carbocation intermediate, which is the tertiary carbocation. openstax.orgwikipedia.org The subsequent attack of the halide ion (X⁻) on the carbocation yields the corresponding alkyl halide. pressbooks.pub
The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the carbon with more alkyl substituents. wikipedia.org This is because the reaction proceeds through the most stable carbocation intermediate. wikipedia.orgleah4sci.com Therefore, the major product of the hydrohalogenation of this compound is the tertiary alkyl halide. chemistrysteps.com
Under certain conditions, such as in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to anti-Markovnikov addition. chegg.combyjus.com In this mechanism, the bromine radical adds first to the double bond to form the more stable tertiary radical, followed by abstraction of a hydrogen atom from HBr. chemistrysteps.com This results in the bromine atom being attached to the less substituted carbon. byjus.com This anti-Markovnikov addition is specific to HBr. chemistrysteps.com
| Reaction Condition | Mechanism | Regioselectivity | Major Product |
| HX (HCl, HBr, HI) | Electrophilic Addition | Markovnikov | Halogen on the more substituted carbon |
| HBr, Peroxides (ROOR) | Free Radical Addition | Anti-Markovnikov | Bromine on the less substituted carbon |
Oxymercuration-demercuration is a two-step process for the hydration of alkenes that avoids carbocation rearrangements and follows Markovnikov's rule. libretexts.orgwikipedia.orglumenlearning.com
In the first step, oxymercuration, the alkene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in an aqueous solution. wikipedia.orgvedantu.com The electrophilic mercury species attacks the double bond to form a cyclic mercurinium ion intermediate. libretexts.orgvedantu.com This three-membered ring prevents rearrangements. libretexts.org A water molecule then attacks the more substituted carbon of the mercurinium ion from the anti-face, leading to the opening of the ring. libretexts.orgyoutube.com This results in an organomercury alcohol. nptel.ac.in
The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄) in a basic solution. libretexts.orgwikipedia.org This step replaces the mercury-containing group with a hydrogen atom. wikipedia.org The demercuration step is not stereospecific and involves a radical mechanism, which can lead to a mixture of stereoisomers. wikipedia.org
Epoxidation of this compound involves the reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (or oxirane). saskoer.calibretexts.org An epoxide is a three-membered ring containing an oxygen atom. libretexts.org
The mechanism is a concerted process where the peroxyacid delivers an oxygen atom to the double bond in a single step. saskoer.caaklectures.com This concerted mechanism means that no carbocation intermediate is formed, and thus no rearrangements occur. aklectures.com
The addition of the oxygen atom occurs from one face of the double bond, resulting in a syn-addition. libretexts.org This means that the stereochemistry of the starting alkene is retained in the epoxide product. aklectures.comkhanacademy.org For example, a cis-alkene will give a cis-epoxide, and a trans-alkene will give a trans-epoxide. libretexts.org In the case of this compound, the oxygen atom can add from either the top or bottom face of the planar double bond, potentially leading to a mixture of enantiomers if the resulting epoxide is chiral. libretexts.org
| Reagent | Product | Key Mechanistic Feature | Stereochemistry |
| Peroxyacid (e.g., mCPBA) | Epoxide | Concerted, single-step reaction | Syn-addition, stereospecific |
Oxymercuration-Demercuration Mechanisms
Cycloaddition Reaction Mechanisms with this compound Derivatives
While information specifically on cycloaddition reactions of this compound is limited in the provided search results, the reactivity of similar methylenecyclopentane (B75326) suggests that this compound could participate in such reactions. Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The specific mechanisms would depend on the nature of the reacting partner.
Polymerization Reaction Mechanisms Involving this compound Monomers
This compound can act as a monomer in polymerization reactions, particularly through ring-opening metathesis polymerization (ROMP). wikipedia.org ROMP is a type of chain-growth polymerization driven by the relief of ring strain in cyclic olefins, although it can also be driven by entropy for larger, strainless macrocycles. wikipedia.orgnih.gov
The mechanism of homogeneous ROMP is well-understood and proceeds via an organometallic catalyst, often containing ruthenium, tungsten, or titanium. wikipedia.org The reaction is initiated by the coordination of the cyclic olefin to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org Subsequent cycloreversion opens the ring and regenerates a metal-alkylidene complex, which can then react with another monomer unit, propagating the polymer chain. wikipedia.org
The properties of the resulting polymer, such as molecular weight and dispersity, can be controlled by the choice of catalyst and reaction conditions. nih.govrsc.org For instance, the use of specific catalysts can lead to living polymerizations, allowing for the synthesis of block copolymers. nih.gov Functional groups can also be incorporated into the polymer by using functionalized cyclopentene (B43876) derivatives. rsc.org
Radical Polymerization Kinetics
Radical polymerization is a chain polymerization method where a polymer is formed through the successive addition of radical building blocks. wikipedia.org The process is initiated by radicals, which can be generated through various mechanisms, often involving separate initiator molecules. wikipedia.org The initiating radical then adds to monomer units, propagating the polymer chain. wikipedia.org This method is highly versatile due to the relatively non-specific nature of radical chemical interactions. wikipedia.org
The rate of polymerization can be expressed by the following equation:
Rate = kp[M][M•]
Where:
kp is the rate constant for propagation
[M] is the monomer concentration
[M•] is the concentration of the growing radical chains
A steady-state assumption for the radical concentration allows for the derivation of a more detailed rate law that includes the initiator concentration and efficiency.
Cationic Polymerization Pathways
Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.org Monomers suitable for cationic polymerization are typically limited to alkenes with electron-donating substituents and heterocycles. wikipedia.org The stability of the resulting carbocation is a critical factor; alkenes that can form stable cations are particularly susceptible to this polymerization method. libretexts.org
The polymerization process involves three main steps: initiation, propagation, and termination. wikipedia.org
Initiation: This can be achieved using classical protic acids, Lewis acids, carbenium ion salts, or ionizing radiation. wikipedia.org For alkenes, initiation involves the addition of an electrophile to the double bond, forming a carbocation. libretexts.org
Propagation: The carbocation formed during initiation adds to another monomer molecule, elongating the polymer chain. The rate of propagation is sensitive to the solvent and counterion used. wikipedia.org More polar solvents tend to increase the propagation rate by better solvating and separating the ions. wikipedia.org
Termination: The growing polymer chain can be terminated by various reactions, such as rearrangement or reaction with an impurity. libretexts.org
Chain transfer reactions can also occur, where the active center is transferred to another molecule, such as a monomer or solvent. wikipedia.org For some systems, living cationic polymerization is possible, where termination is effectively eliminated, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.net
Transition Metal-Catalyzed Polymerization Mechanisms
Transition metal catalysts, particularly those from the late transition metal series (e.g., nickel, palladium, iron, and cobalt), have gained significant attention for olefin polymerization. researchgate.netrsc.orgresearchgate.net These catalysts offer several advantages, including high activity, the ability to produce polymers with unique microstructures (like branched polyethylene), and the potential for polymerization in polar solvents. researchgate.netmdpi.com
The generally accepted mechanism for transition metal-catalyzed olefin polymerization is the coordination-insertion mechanism. researchgate.net This involves the following key steps:
Coordination: The alkene monomer coordinates to the active metal center. researchgate.net
Insertion: The coordinated alkene then inserts into the metal-carbon bond of the growing polymer chain. researchgate.net
The nature of the catalyst, including the metal center and the supporting ligands, plays a crucial role in determining the polymerization activity and the properties of the resulting polymer. researchgate.net For instance, late transition metal catalysts can often tolerate polar functional groups in the monomer, which is a significant challenge for early transition metal catalysts. rsc.org
A key feature of some late transition metal catalysts is their ability to undergo "chain-walking," which leads to the formation of branched polymers from linear alpha-olefins. researchgate.net The catalyst can move along the polymer chain before inserting the next monomer unit, resulting in branches.
The activity and selectivity of these catalysts can be tuned by modifying reaction conditions such as temperature, pressure, and the use of additives. mdpi.com For example, increasing the temperature often accelerates chain transfer reactions, leading to polymers with lower molecular weights. mdpi.com
| Catalyst Type | Key Features | Resulting Polymer Characteristics |
| Radical Polymerization | Versatile, tolerant of various functional groups | Can produce a wide variety of polymers, control over stereochemistry can be challenging |
| Cationic Polymerization | Requires electron-rich alkenes, sensitive to solvent | Produces polymers from specific monomers, can achieve living polymerization |
| Transition Metal Catalysis | High activity, tunable, can produce unique microstructures | Branched or linear polymers, potential for incorporating polar monomers |
Isomerization and Rearrangement Mechanisms Pertinent to this compound
Isomerization and rearrangement reactions are processes where the connectivity of atoms within a molecule is altered, leading to the formation of a constitutional isomer or a stereoisomer. uv.es These reactions can be promoted by various conditions, including acidic or basic environments, and are often influenced by thermodynamic factors. libretexts.org
For cyclic systems like this compound, ring strain can be a driving force for rearrangement. For instance, under certain catalytic conditions, this compound could potentially isomerize to the more thermodynamically stable methylenecyclohexane.
Common types of rearrangement reactions that share mechanistic principles potentially applicable to this compound under specific conditions include:
Pinacol Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. libretexts.org This involves the formation of a carbocation and a subsequent 1,2-alkyl or -hydride shift.
Wagner-Meerwein Rearrangements: These are carbocation-mediated 1,2-rearrangements of the carbon skeleton. Such rearrangements are common in terpene chemistry and could be relevant to cyclic systems under acidic conditions.
Acid-Catalyzed Isomerization: Protic or Lewis acids can catalyze the isomerization of alkenes by protonating the double bond to form a carbocation, which can then lose a proton from a different position to form a new alkene isomer.
While specific studies on the isomerization of this compound are not abundant in the provided search results, the general principles of carbocation chemistry and acid-catalyzed rearrangements would be the primary mechanistic pathways to consider. The relative stability of the potential carbocation intermediates and the final alkene isomers would dictate the major products.
Computational Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry has become an indispensable tool for elucidating and validating reaction mechanisms in organic chemistry. rsc.orgresearchgate.net By modeling the potential energy surface of a reaction, computational methods can provide detailed insights into transition states, intermediates, and reaction pathways. smu.edu
For a molecule like this compound, computational studies could be employed to investigate:
Polymerization Mechanisms: Quantum chemistry calculations can be used to model the transition states for monomer addition in radical, cationic, and transition metal-catalyzed polymerizations. This can help in understanding the kinetics and stereoselectivity of these reactions.
Isomerization Pathways: The energy barriers for different isomerization and rearrangement pathways can be calculated to predict the most likely reaction products under various conditions. This involves locating the transition state structures connecting this compound to its isomers.
Catalyst-Substrate Interactions: In transition metal-catalyzed reactions, computational models can be used to study the binding of this compound to the metal center and the subsequent insertion steps. This can aid in the design of more efficient and selective catalysts. researchgate.net
Common computational methods used for these purposes include:
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules, providing a good balance between accuracy and computational cost.
Ab initio methods: These are highly accurate methods based on first principles, but are computationally more expensive.
Molecular Dynamics (MD) simulations: These simulations can be used to study the dynamic behavior of molecules and reaction systems over time.
The results from computational studies, such as calculated activation energies and reaction enthalpies, can be compared with experimental data to validate the proposed mechanisms. ethz.ch This synergistic approach between theory and experiment is crucial for a comprehensive understanding of chemical reactivity. researchgate.net
| Computational Method | Application in Studying this compound Reactivity | Strengths |
| Density Functional Theory (DFT) | Calculating reaction energies, transition state structures, and activation barriers for polymerization and isomerization. | Good balance of accuracy and computational cost for a wide range of systems. |
| Ab initio Methods | High-accuracy benchmark calculations for key reaction steps. | High accuracy, based on fundamental principles. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of polymerization chains and solvent effects. | Provides insights into the time-evolution of the system. |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethylidenecyclopentane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentnih.govacs.orgorganicchemistrydata.org
NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. acs.org For ethylidenecyclopentane, both one-dimensional and two-dimensional NMR techniques provide a complete picture of the atomic connectivity and spatial arrangement.
One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift and Coupling Constant Analysis
One-dimensional NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule. youtube.com The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bhu.ac.in
¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the vinylic proton, the allylic protons on the cyclopentane (B165970) ring, the methyl group protons, and the remaining methylene (B1212753) protons of the ring.
Vinylic Proton (=CH-CH₃): This proton appears as a quartet due to coupling with the three protons of the methyl group.
Methyl Protons (=CH-CH₃): These protons appear as a doublet, coupling with the single vinylic proton.
Allylic Protons (C-CH₂-C=): The four protons on the two carbons adjacent to the double bond are deshielded and typically appear as a multiplet.
Cyclopentane Methylene Protons (-CH₂-): The remaining four protons on the cyclopentane ring appear further upfield, often as a complex multiplet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the seven carbon atoms in the molecule, indicating some degree of symmetry or chemical equivalence. docbrown.info
Quaternary Carbon (C=C): The sp²-hybridized carbon of the double bond that is part of the ring.
Vinylic Carbon (=CH): The sp²-hybridized carbon of the ethylidene group.
Allylic Carbons (CH₂): The two equivalent methylene carbons in the cyclopentane ring adjacent to the double bond.
Cyclopentane Carbons (CH₂): The two equivalent methylene carbons beta to the double bond.
Methyl Carbon (CH₃): The sp³-hybridized carbon of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. Actual experimental values may vary slightly.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. uvic.cayoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be observed between the vinylic proton quartet and the methyl doublet, confirming their connectivity. Additional correlations would be seen between the allylic protons and their adjacent methylene protons within the cyclopentane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal. For example, the vinylic proton signal would show a cross-peak to the vinylic carbon signal, and the methyl proton signal would correlate with the methyl carbon signal. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu It is invaluable for piecing together the carbon skeleton. Key correlations would include the methyl protons showing a cross-peak to the vinylic carbon and the quaternary sp² carbon, and the vinylic proton correlating to the allylic carbons and the quaternary sp² carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation. bhu.ac.in In this compound, NOESY could reveal spatial proximity between the methyl group protons and the allylic protons on the same side of the molecule, helping to define the molecule's preferred conformation.
Table 2: Expected Key 2D NMR Correlations for this compound
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysisscispace.comwiley.com
Characteristic Vibrational Modes of the Ethylidene and Cyclopentane Moieties
The spectrum of this compound is dominated by the vibrational modes of its two key components: the alkene-like ethylidene group and the alkane-like cyclopentane ring. libretexts.org
Ethylidene Group:
C=C Stretch: A moderate to weak band in the IR spectrum and a strong band in the Raman spectrum are expected around 1650-1680 cm⁻¹. The intensity difference is due to the low polarity but high polarizability of the C=C bond.
=C-H Stretch: A sharp band of medium intensity appears above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹) in both IR and Raman spectra.
=C-H Bend: Out-of-plane (o.o.p.) bending vibrations for the trisubstituted alkene are expected in the IR spectrum around 800-840 cm⁻¹.
Cyclopentane Moiety:
C-H Stretch: Strong, sharp bands are observed below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the CH₂ groups.
CH₂ Bend (Scissoring): A characteristic absorption of medium intensity occurs around 1450-1470 cm⁻¹.
C-C Stretch and Skeletal Vibrations: A complex series of weaker bands in the "fingerprint region" (below 1400 cm⁻¹) corresponds to the various C-C stretching and bending modes of the cyclopentane ring. purdue.edu
Table 3: Characteristic Vibrational Frequencies for this compound
Conformational Analysis via IR and Raman Spectroscopy
The cyclopentane ring is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. These conformers have slightly different energies and geometries, which can be distinguished by vibrational spectroscopy. nih.gov
While individual conformers are often not resolvable at room temperature due to rapid interconversion, low-temperature studies can sometimes "freeze out" the predominant conformer. youtube.com Subtle shifts in band positions or the appearance of new shoulders on existing peaks in the IR or Raman spectra as a function of temperature or solvent polarity can provide evidence for the presence of multiple conformers. Raman spectroscopy is particularly well-suited for studying conformational changes in hydrocarbon chains and rings. whiterose.ac.uk For this compound, specific low-frequency ring-puckering modes would be sensitive to the ring's conformation.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysiswikipedia.org
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. gbiosciences.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then fragments in a predictable manner. libretexts.org
For this compound (C₇H₁₂, MW = 96.17 g/mol ), the mass spectrum would show a molecular ion peak at an m/z value of 96. nih.gov The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral radicals.
Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the allylic C-C bond is favorable, leading to the loss of the methyl group from the ethylidene moiety. This would produce a stable, resonance-stabilized cation at m/z 81. This is often a prominent peak.
Loss of an ethyl radical (•C₂H₅): Although this would involve breaking the strong vinylic C-C bond, it can occur. A more likely route to losing 29 mass units is via ring-opening followed by rearrangement and cleavage, leading to a fragment at m/z 67.
Retro-Diels-Alder (RDA)-type fragmentation: The cyclic alkene structure can undergo fragmentation reminiscent of an RDA reaction. Following ionization, the cyclopentane ring can cleave, leading to the loss of ethene (C₂H₄, 28 mass units), resulting in a fragment ion at m/z 68. docbrown.info
Allylic cleavage of the ring: The C-C bond in the ring that is allylic to the double bond can cleave, leading to a stable allylic carbocation. This would result in a fragment at m/z 69 after loss of an ethyl radical. libretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
Elucidation of Fragmentation Pathways
In mass spectrometry, particularly under electron impact (EI) ionization, the this compound molecule undergoes ionization to form a molecular ion (M•+), which is an energetically unstable radical cation. wikipedia.org This ion subsequently fragments through various dissociation pathways. The resulting fragmentation pattern serves as a molecular fingerprint. The study of these pathways is a core aspect of gas-phase ion chemistry, which investigates the intrinsic properties and reactivity of ions in a solvent-free environment. wikipedia.orgcolorado.edumun.ca
The fragmentation of the molecular ion (m/z = 96) is governed by the stability of the resulting fragment ions and neutral losses. Common fragmentation processes for alkenes and cycloalkanes include alpha-cleavage and rearrangements. libretexts.org For this compound, the key fragmentation pathways are predicted to be:
Loss of a methyl radical (•CH₃): Cleavage of the allylic C-C bond is a highly favored process, leading to the loss of a methyl group (15 Da). This results in the formation of a stable, resonance-delocalized cyclopentenyl cation, which would be observed as a prominent peak at m/z 81.
Loss of an ethyl radical (•C₂H₅): Another significant fragmentation involves the loss of an ethyl group (29 Da), producing a cyclopentadienyl-type fragment ion at m/z 67.
Retro-Diels-Alder (RDA) type reaction: Cleavage of the cyclopentane ring can occur, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da). This pathway would yield a radical cation fragment at m/z 68.
These fragmentation patterns are fundamental to identifying the compound from its mass spectrum.
| Fragmentation Pathway | Neutral Loss | Mass of Neutral Loss (Da) | Observed Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|---|
| Allylic Cleavage | •CH₃ | 15 | 81 | Cyclopentenyl cation |
| Vinyl Cleavage | •C₂H₅ | 29 | 67 | Cyclopentadienyl cation |
| Ring Cleavage (RDA-type) | C₂H₄ | 28 | 68 | 1,3-Pentadiene radical cation |
High-Resolution Mass Spectrometry for Elemental Composition Validation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high confidence. pnnl.govfilab.fr Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) with exceptional accuracy, often to four or more decimal places. nih.govalgimed.com This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₇H₁₂. Its monoisotopic mass, calculated using the precise masses of the most abundant isotopes (¹²C and ¹H), is 96.0939 Da. lookchem.comnih.gov An HRMS measurement yielding a value extremely close to this theoretical mass (typically within a 5 ppm error margin) validates the elemental composition. nih.gov This high mass accuracy is crucial for distinguishing C₇H₁₂ from other potential molecular formulas that have the same nominal mass of 96 but different exact masses due to their different elemental compositions.
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) | Required Resolving Power (at m/z 96) |
|---|---|---|---|
| C₇H₁₂ | 96 | 96.09390 | - |
| C₆H₈O | 96 | 96.05751 | ~2,640 |
| C₅H₄O₂ | 96 | 96.02113 | ~1,320 |
| C₅H₁₂N₂ | 96 | 96.10005 | ~83,000 |
Integration of Multimodal Spectroscopic Data for Comprehensive Molecular Structure Determination
While HRMS confirms the elemental formula, a combination of spectroscopic techniques is essential to piece together the molecule's complete structure. neurips.ccarxiv.orggithub.io Integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides complementary information, leaving no ambiguity as to the identity of this compound.
Mass Spectrometry (MS): Provides the molecular weight (96.17 g/mol ) and elemental formula (C₇H₁₂), as detailed previously. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds, identifying the functional groups present in the molecule. researchgate.net For this compound, key absorptions would include:
C-H stretch (sp²): A band just above 3000 cm⁻¹, characteristic of hydrogens attached to a double bond.
C-H stretch (sp³): Bands just below 3000 cm⁻¹, corresponding to the hydrogens on the cyclopentane ring and the methyl group.
C=C stretch: An absorption in the range of 1650-1680 cm⁻¹ indicating the presence of the exocyclic double bond.
=C-H bend: An out-of-plane bending vibration (wag) typically around 890 cm⁻¹ for a disubstituted geminal alkene.
¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum for this compound would show distinct signals for the three types of protons:
A signal for the vinylic proton (=CH-), appearing as a quartet due to coupling with the methyl protons.
A signal for the three methyl protons (-CH₃), appearing as a doublet coupled to the vinylic proton.
Multiple signals for the eight protons on the cyclopentane ring, with those adjacent to the double bond (allylic) shifted further downfield.
¹³C NMR Spectroscopy: This provides a count of the non-equivalent carbon atoms and information about their chemical environment (alkane, alkene, etc.). bhu.ac.in The spectrum would show five distinct signals:
Two signals in the sp² region (δ 110-150 ppm) for the two carbons of the double bond.
Three signals in the sp³ region (δ 10-40 ppm) for the carbons of the cyclopentane ring and the methyl group.
| Spectroscopic Technique | Observed Feature | Interpretation |
|---|---|---|
| Mass Spectrometry (HRMS) | m/z = 96.0939 | Confirms elemental formula C₇H₁₂ |
| Infrared (IR) Spectroscopy | ~3040 cm⁻¹, ~1660 cm⁻¹, ~890 cm⁻¹ | Presence of a C=C double bond with an attached hydrogen |
| ¹H NMR Spectroscopy | Signals for vinylic, methyl, and aliphatic protons with specific splitting patterns | Confirms the ethylidene group (=CH-CH₃) and cyclopentane ring structure |
| ¹³C NMR Spectroscopy | 5 distinct signals (2 sp², 3 sp³) | Confirms the carbon skeleton with two alkene carbons and three unique aliphatic carbons |
Advanced Spectroscopic Techniques for Chiral Analysis
Chirality is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. This compound itself is an achiral molecule as it possesses a plane of symmetry that bisects the double bond and the C3 and C4 carbons of the ring. Therefore, it does not exist as enantiomers and will not exhibit optical activity.
However, if a substituent were introduced on the cyclopentane ring at a position other than C1, a chiral center would be created, resulting in a chiral derivative. For such hypothetical chiral analogs of this compound, advanced spectroscopic methods would be required for chiral analysis. researchgate.netresearchgate.net These techniques are designed to differentiate between enantiomers.
Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential absorption or scattering of left and right circularly polarized infrared or Raman light, respectively. ethz.ch These methods are highly sensitive to the three-dimensional structure of chiral molecules.
Chiral Tag Rotational Spectroscopy: This method involves forming a non-covalent complex between the chiral analyte and a chiral molecule of known absolute configuration (a "chiral tag"). nih.gov The resulting diastereomeric complexes have distinct rotational spectra, which can be resolved, allowing for the determination of the absolute configuration of the analyte. nih.gov
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries: Using chiral solvating agents or chiral derivatizing agents can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their distinction and quantification.
| Technique | Principle of Chiral Discrimination | Applicability |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. | Analysis of chiral derivatives of this compound. |
| Raman Optical Activity (ROA) | Differential intensity in Raman scattering of left vs. right circularly polarized light. ethz.ch | Provides detailed stereochemical information for chiral analogs. |
| Chiral Tag Rotational Spectroscopy | Formation of diastereomeric complexes with distinct rotational constants. nih.gov | Determination of absolute configuration in the gas phase. |
Theoretical and Computational Studies on Ethylidenecyclopentane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as ethylidenecyclopentane, at the atomic level. nih.gov These calculations can predict molecular geometries, energies, and electronic properties, which are crucial for interpreting and predicting chemical behavior. researchgate.netrsc.org
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations are used to determine its ground-state geometry, vibrational frequencies, and electronic properties. These calculations are foundational for predicting the molecule's stability and reactivity. nih.gov
DFT studies on related alkene systems have provided new insights into electronic effects that influence stability and reactivity. For instance, research has shown that alkyl groups in alkenes can function as moderate electron-withdrawing groups, a finding that challenges traditional textbook descriptions. researchgate.net This principle can be applied to this compound, where the ethylidene group's electronic influence on the cyclopentane (B165970) ring can be analyzed to predict its behavior in chemical reactions. researchgate.net By mapping the electrostatic potential and analyzing frontier molecular orbitals (HOMO and LUMO), DFT can identify sites susceptible to electrophilic or nucleophilic attack, thus predicting reaction pathways. nih.gov
Alongside DFT, both ab initio and semi-empirical methods are employed to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles without empirical parameters and can provide highly accurate results for molecular energies and structures, though at a higher computational expense. stlacs.org These methods are valuable for benchmarking the results from other computational approaches and for detailed analysis of subtle electronic effects.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for calculations on larger systems or for preliminary analysis. google.com Methods like PM3 and the SPARC (SPARC Performs Automated Reasoning in Chemistry) model have been used to calculate properties like the heat of formation for a wide range of organic compounds, including this compound. uga.edu These methods are particularly useful for large-scale screening and for providing initial conformational analyses that can be refined with higher-level theories. uga.edu
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The flexibility of the cyclopentane ring and the attached ethylidene group means the molecule can exist in various spatial arrangements or conformations. ijpsr.com Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape. google.comnih.gov
The five-membered cyclopentane ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate angle and torsional strain. These conformers can interconvert through a low-energy process known as pseudorotation. The presence of the exocyclic double bond of the ethylidene group influences the ring's preferred conformation.
Conformational analysis, often performed using molecular mechanics force fields, systematically explores the potential energy surface of the molecule by rotating its flexible bonds. ucsb.edu This process identifies the low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics. ijpsr.comucsb.edu For this compound, this involves analyzing the pucker of the cyclopentane ring in conjunction with the rotation around the C-C single bond of the ethylidene substituent.
As a non-polar hydrocarbon, the intermolecular interactions of this compound are dominated by weak London dispersion forces. saskoer.ca These forces arise from temporary fluctuations in electron density and are dependent on the molecule's surface area and polarizability. Molecular dynamics simulations can model the collective behavior of many this compound molecules, providing insight into bulk properties like boiling point and viscosity.
Solvent effects are critical in determining chemical reactivity and behavior in solution. mdpi.com Computational models account for these effects in two primary ways. Explicit solvent models surround the solute molecule with a number of individual solvent molecules, offering a highly detailed picture of specific interactions like hydrogen bonding (though not relevant for this compound in non-polar solvents). utwente.nl Implicit or continuum solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to include the general polarizing effect of the solvent on the solute. jlu.edu.cn
Conformational Analysis of the Cyclopentane Ring and Ethylidene Group
Computational Thermochemistry of this compound and Related Species
Computational thermochemistry focuses on calculating the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°). This data is vital for predicting the heat released or absorbed in chemical reactions and for developing kinetic models of complex chemical processes, such as pyrolysis. escholarship.org Various computational methods, from semi-empirical to high-level ab initio calculations, are used to estimate these values. uga.edu The calculated values are often compared with experimental data to validate the computational methods. uga.edu
Below is a table summarizing key thermochemical data for this compound from both experimental measurements and computational predictions.
| Property | Value | Units | Method | Source |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -20.0 | kJ/mol | Chyd (Combustion Calorimetry) | nist.gov |
| Standard Enthalpy of Formation (calculated) | -21.26 | kJ/mol | SPARC (Semi-Empirical) | uga.edu |
| Standard Enthalpy of Formation (calculated) | -26.49 | kJ/mol | Group Additivity (Benson) | uga.edu |
| Isobaric Heat Capacity (liquid, Cp) | 181.20 | J/mol/K | Experimental | mdpi.com |
Prediction of Standard Enthalpies of Formation and Reaction Energies
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods are frequently employed to predict these values, which are crucial for determining the energetics of chemical reactions.
Various computational approaches, including ab initio, semi-empirical methods like PM3, and group additivity schemes, are used to calculate the standard enthalpy of formation. uga.edu One such method is the SPARC (SPARC Performs Automated Reasoning in Chemistry) calculator, developed by the Environmental Protection Agency. uga.edu SPARC utilizes chemical structure theory and perturbation theory to predict chemical properties, including the heat of formation. uga.edu For a set of 587 hydrocarbons, SPARC calculations have demonstrated a root mean square (RMS) deviation of 4.50 kJ mol-1. uga.edu
Group additivity methods, which are also widely used, estimate thermodynamic properties by summing the contributions of individual molecular groups. nist.gov Revisions to these group additivity values are periodically made to improve accuracy. nist.gov
Below is a table comparing the experimental and calculated standard enthalpies of formation for this compound and a related isomer.
Table 1: Experimental and Calculated Standard Enthalpies of Formation (ΔHf°) at 298 K
| Compound | CAS Number | Experimental ΔHf° (kcal/mol) | Calculated ΔHf° (kcal/mol) | Difference (kcal/mol) |
|---|---|---|---|---|
| This compound | 2146-37-4 | -18.1 | -15.5 | -2.6 |
| 1-Ethylcyclopentene | 2146-38-5 | -22.92 | -26.75 | -3.83 |
Data sourced from studies on group additivity values and computational models. uga.edunist.gov
The enthalpy of hydrogenation, which is the enthalpy change when a compound reacts with hydrogen, is another important reaction energy. The heat of hydrogenation for this compound has been reported as -24.9 kcal/mol. illinois.eduresearchgate.net This value provides insight into the relative stability of the double bond in the molecule.
Gibbs Free Energy Calculations for Reaction Feasibility
Gibbs free energy (ΔG) is a key thermodynamic potential that can be used to predict the spontaneity and feasibility of a chemical reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process. Computational methods allow for the calculation of Gibbs free energy changes for various reactions involving this compound.
Experimental and computational studies on the dehydration of secondary alcohols under hydrothermal conditions also highlight the importance of Gibbs free energy. acs.org In these systems, the formation of various products, including this compound from the dehydration of 2-methyl-1-cyclohexanol, is governed by the thermodynamics of the reaction pathways. acs.orgresearchgate.net Gibbs free energy minimization calculations can be used to predict the equilibrium distribution of products under specific conditions. researchgate.net
Computational Mechanistic Studies for Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.
Experimental studies on the reactions of organic compounds in water at elevated temperatures and pressures suggest that reaction pathways consist of stepwise reversible and irreversible processes. researchgate.net For example, the formation of five-membered ring compounds like this compound in methylcyclohexane (B89554) experiments provides evidence for carbon-centered cation intermediates formed via 1,2-alkyl shifts. researchgate.net
Characterization of Transition Structures and Activation Barriers
Transition state theory is a cornerstone of understanding reaction kinetics. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or barrier. Computational methods, such as density functional theory (DFT) and composite methods like G3(MP2,CC)//B3LYP, are used to locate and characterize these transition structures. escholarship.org
For complex reactions, identifying the correct transition state can be challenging. Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a calculated transition structure indeed connects the desired reactants and products. acs.orgescholarship.org The activation barriers calculated from these studies provide quantitative insights into reaction rates. For example, in the Baddeley reaction, the cyclization of an octalin-acylium adduct, which is a key step, was found to have a Gibbs energy of activation of 56 kJ mol-1. acs.org This computational result was in agreement with experimental kinetic data. acs.org
Application of Machine Learning and AI in Predicting this compound Chemical Behavior
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting molecular properties and reaction outcomes. These data-driven approaches can complement traditional computational methods.
ML models can be trained on large datasets of experimental and computational data to predict various chemical properties. asau.ru For example, ML models have been developed to predict the flash points and flammability limits of organic compounds. asau.ru While specific applications of ML to predict the full range of this compound's chemical behavior are still an emerging area, the principles have been established. For instance, ML models are being used to predict bond prices, a complex problem that shares similarities with predicting complex chemical interactions. researchgate.net Neural networks, a type of ML model, have been shown to have high accuracy in forecasting applications. researchgate.net
The development of predictive models for properties like the heat of combustion and other thermodynamic data can also be enhanced using ML techniques. asau.ru As more data on this compound and related compounds become available, the accuracy and applicability of ML models for predicting its chemical behavior are expected to grow.
Applications of Ethylidenecyclopentane in Advanced Chemical Synthesis and Materials Science
Ethylidenecyclopentane as a Versatile Building Block in Organic Synthesis
The distinct chemical structure of this compound, featuring a reactive exocyclic double bond, renders it a versatile building block for constructing complex molecular architectures. ontosight.ai Organic chemists utilize this compound and its derivatives to access a variety of intricate structures, including natural products and complex ring systems.
This compound serves as a key structural motif in annulation strategies for the total synthesis of certain natural products. A notable example is the development of a (Z)-ethylidenecyclopentane annulation method, which has been pivotal in the total syntheses of several sesquiterpenoid natural products. acs.orgresearchgate.net This method involves the copper(I)-catalyzed conjugate addition of a specific reagent to cyclic α,β-unsaturated ketones, followed by an intramolecular alkylation to form the characteristic this compound ring fused to another ring system. researchgate.net
This strategy has been successfully applied to the synthesis of the following natural products:
| Natural Product | Class | Synthetic Application of this compound |
| (±)-Oplopanone | Sesquiterpenoid | The (Z)-ethylidenecyclopentane annulation method was a key step in its total synthesis. acs.orgresearchgate.net |
| (±)-Anhydrooplopanone | Sesquiterpenoid | The total synthesis was achieved using the annulation method featuring an this compound core. acs.orgresearchgate.net |
| (±)-8-epi-Oplopanone | Sesquiterpenoid | Its total synthesis also relied on the strategic application of the (Z)-ethylidenecyclopentane annulation. acs.orgresearchgate.net |
The reactivity of the ethylidene group makes the compound a valuable intermediate in cycloaddition reactions to form complex ring systems, particularly spirocycles. researchgate.netresearchgate.netosi.lv Research has demonstrated a straightforward method for synthesizing 2-benzylazaspiro[4.4]nonanes through the reaction of this compound derivatives with an N-benzyl azomethine ylide. researchgate.netosi.lv This reaction is a form of [3+2] cycloaddition, an efficient process for constructing five-membered rings. osi.lvresearchgate.netgla.ac.uk
Beyond spirocycles, the structural unit of this compound is integral to annulation methods that create fused ring systems. acs.org Methodologies such as dienyne ring-closing metathesis can be used to synthesize fused bicyclic compounds, where a smaller ring is fused to a larger one, demonstrating the versatility of alkene functionalities in building complex molecular frameworks. rsc.org
| Cyclic System | Synthetic Method | Description |
| Spirocyclic Pyrrolidines | [3+2] Cycloaddition | Derivatives of this compound react with azomethine ylides to form azaspiro[4.4]nonanes. researchgate.netresearchgate.netosi.lv |
| Fused Bicyclic Systems | Annulation | The (Z)-ethylidenecyclopentane annulation method creates a cyclopentane (B165970) ring fused to another cyclic ketone. acs.orgresearchgate.net |
Pharmaceutical intermediates are the chemical building blocks used to produce the final Active Pharmaceutical Ingredients (APIs). arborpharmchem.comglobelapharma.com The complex scaffolds derived from this compound are valuable in this context. The spirocyclic systems, particularly spirocyclic pyrrolidines synthesized from this compound derivatives, are recognized as important building blocks in medicinal chemistry. researchgate.netresearchgate.net These structures are considered "privileged substructures" because they are found in compounds active against various biological targets. researchgate.net For example, the spirocyclic pyrrolidine (B122466) core is a key intermediate in the synthesis of certain antibacterial drugs like Sitafloxacin. researchgate.net
Similarly, in the agrochemical sector, there is a continuous need for novel molecules to serve as effective and environmentally benign pesticides and herbicides. techsciresearch.com The synthesis of these complex agrochemicals relies on advanced intermediates that allow for precise molecular construction. The unique three-dimensional structures, such as the spirocycles and fused rings derived from this compound, provide a structural diversity that is valuable for developing next-generation agrochemical products. researchgate.nettechsciresearch.com
Intermediate in the Formation of Spirocyclic Systems and Fused Rings
Contributions to Polymer Chemistry and Materials Science
While specific, large-scale applications of this compound in polymer manufacturing are not extensively documented, its structure is relevant to the principles of polymer and materials science. ontosight.ai The design of novel materials with specific functionalities is a core aspect of materials science, often driven by the synthesis of unique molecular structures. researchgate.net
As a cyclic alkene, this compound can theoretically participate in addition polymerization reactions, where the double bond breaks to form a long polymer chain. studymind.co.uksigmaaldrich.com The incorporation of its cyclopentyl group into a polymer backbone would significantly influence the material's properties. Unlike polymers made from simple linear alkenes, such as polyethylene, a polymer derived from this compound would have bulky cyclic groups pendant to the main chain.
The synthesis of specialty polymers often involves using unique monomers to create materials with specific, desirable characteristics. mdpi.comsymeres.com The inclusion of the cyclopentane ring could lead to:
Altered Thermal Properties: The rigid ring structure could increase the glass transition temperature (Tg) of the polymer, making it more stable at higher temperatures.
Modified Mechanical Strength: The bulky side groups could affect how the polymer chains pack together, influencing properties like hardness, tensile strength, and flexibility. chemistrystudent.comunacademy.com
Controlled Flexibility: The presence of the cyclic group can restrict the rotation of the polymer backbone, leading to a more rigid material compared to its non-cyclic counterparts. unacademy.com
The development of advanced materials is intrinsically linked to the ability to control molecular structure to achieve desired macroscopic properties. researchgate.netscilit.com The synthesis of polymers from monomers like this compound is a route toward creating materials with tailored characteristics. symeres.comgatech.edu By copolymerizing this compound with other vinyl monomers (e.g., acrylates, styrene), a wide range of materials with finely tuned properties could be accessed. rsc.org
For instance, the incorporation of the non-polar, cyclic aliphatic structure of this compound could be used to modify the surface properties, solubility, and mechanical behavior of a host polymer. unacademy.comxometry.com This approach is central to creating advanced materials for specialized applications, from high-performance plastics to novel biocompatible materials for medical devices. sigmaaldrich.comoatext.com
The following table provides a theoretical comparison of properties that might be expected from a homopolymer of this compound versus a common polymer like High-Density Polyethylene (HDPE), based on general principles of polymer science. chemistrystudent.comunacademy.comxometry.com
| Property | High-Density Polyethylene (HDPE) | Hypothetical Poly(this compound) | Rationale for Difference |
| Chain Structure | Linear chains with minimal branching. | Polymer chain with pendant cyclopentyl groups. | The monomer structure directly dictates the side groups on the polymer backbone. |
| Chain Packing | High, due to regular linear structure. | Lower, due to bulky, irregular side groups. | Bulky side groups hinder the ability of polymer chains to pack closely in an ordered, crystalline fashion. chemistrystudent.com |
| Density | Higher (e.g., ~0.95 g/cm³). | Potentially lower. | Less efficient chain packing leads to more free volume and lower overall density. unacademy.com |
| Melting Point | Relatively high (e.g., ~130 °C). | Likely lower for a crystalline form or amorphous. | Disruption of crystalline packing by bulky groups reduces the energy required to melt the material. chemistrystudent.com |
| Stiffness | High. | Potentially higher due to rigid rings. | The inherent rigidity of the cyclopentane rings could increase the stiffness of the polymer backbone. |
Monomer in the Synthesis of Specialty Polymers and Copolymers
Exploration of this compound Derivatives in Medicinal Chemistry
This compound and its derivatives have emerged as valuable building blocks in the field of medicinal chemistry, primarily due to their utility in the synthesis of complex molecular scaffolds. These scaffolds are instrumental in the discovery of new therapeutic agents. A significant area of application is in the construction of spirocyclic compounds, which have gained considerable attention in drug discovery for their potential to confer advantageous physicochemical and metabolic properties to drug candidates. researchgate.net
One of the key applications of this compound derivatives is in the synthesis of spirocyclic pyrrolidines. researchgate.net These nitrogen-containing heterocyclic systems are prevalent in a wide array of biologically active compounds and natural products. The synthesis of novel spirocyclic pyrrolidines can be achieved through a [3+2] cycloaddition reaction involving an electron-deficient exocyclic alkene derived from this compound and an in situ generated N-benzyl azomethine ylide. researchgate.netresearchgate.net This method has been successfully employed to create the central diamine core of known antibacterial agents like Sitafloxacin and Olamufloxacin. researchgate.net
The rigid, three-dimensional structure of spirocycles, such as those derived from this compound, is a desirable feature in modern drug design. This structural rigidity can lead to a reduced conformational entropy penalty upon binding to a biological target, potentially increasing binding affinity and specificity. nih.gov The exploration of chemical space around these spirocyclic scaffolds allows for the generation of libraries of compounds for biological screening. researchgate.net For instance, the synthesis of 2-benzylazaspiro[4.4]nonanes from this compound derivatives provides a pathway to novel compounds with potential therapeutic applications. researchgate.net
While extensive pharmacological data on a wide range of specific this compound-derived drugs is not broadly published, the focus of current research lies in its role as a key starting material for creating diverse and complex molecular architectures for drug discovery programs. drugpatentwatch.com The ability to generate novel spirocyclic systems from this compound derivatives underscores its importance in the ongoing search for new and more effective medicines.
Industrial Applications in Specialty Chemicals and Advanced Reagents
This compound is recognized as a specialty chemical, a category of chemical products known for their performance and function in specific applications. sigmaaldrich.com Unlike bulk chemicals produced in large quantities, specialty chemicals like this compound are typically manufactured in smaller volumes for more specialized uses, often as intermediates in the synthesis of other high-value compounds. sigmaaldrich.comboronmolecular.comcuriaglobal.com
In the realm of advanced chemical synthesis, this compound serves as a versatile reagent and building block. Its chemical structure, featuring a reactive exocyclic double bond, makes it amenable to various chemical transformations. This reactivity is harnessed in organic synthesis to construct more complex molecules for diverse applications, including the potential production of agrochemicals and pharmaceuticals. boronmolecular.com The synthesis of fine chemicals, which are pure, single substances produced in limited quantities with specific properties, often relies on such specialized starting materials. boronmolecular.com
While specific, large-scale industrial processes detailing the use of this compound are not widely disclosed, its classification as a specialty chemical and its utility in organic synthesis point to its role in the production of a variety of chemical products. The principles of chemical synthesis involve selecting particular reagents, like this compound, to form a product with specific desired properties. camachem.com
The potential for this compound and similar cyclic hydrocarbons to be used in the flavor and fragrance industry also exists. Many compounds with cyclic structures are valued for their unique organoleptic properties and are used to create specific scents and tastes. google.comresearchgate.netdoingsts.com Although direct evidence of this compound's widespread use in commercial flavors and fragrances is not prominent, its structural motifs are relevant to this sector.
There is currently limited information available regarding the specific application of this compound in the field of materials science, particularly in polymer chemistry. While it is a hydrocarbon monomer, its direct use in the synthesis of commercially significant polymers is not well-documented in the available literature.
Environmental Implications and Green Chemistry Research for Ethylidenecyclopentane
Environmental Fate and Degradation Pathways of Ethylidenecyclopentane
The journey of a chemical compound in the environment, including its transformation and breakdown, is known as its environmental fate. For this compound, an unsaturated cyclic hydrocarbon, its reactivity is largely dictated by the exocyclic carbon-carbon double bond.
Photochemical degradation involves the breakdown of compounds by light energy. For alkenes like this compound, one of the most significant atmospheric degradation pathways is ozonolysis. wikipedia.org This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃), a process that is particularly relevant in the troposphere. wikipedia.org
The generally accepted mechanism for this reaction is the Criegee mechanism, which proceeds through the formation of an unstable primary ozonide (molozonide), followed by rearrangement to a more stable secondary ozonide. msu.edu This ozonide can then be cleaved under various conditions to yield carbonyl compounds. wikipedia.orgorganic-chemistry.org In the case of this compound, reductive ozonolysis would cleave the double bond to produce two smaller, more readily degradable molecules: Cyclopentanone (B42830) and Acetaldehyde. quora.com
Table 1: Predicted Products of this compound Ozonolysis
| Reactant | Predicted Products | Reaction Type |
| This compound | Cyclopentanone, Acetaldehyde | Ozonolysis |
This table outlines the expected products from the cleavage of the double bond in this compound by ozone.
Direct irradiation with UV light can also contribute to the degradation of cyclic alkanes and alkenes, though the specific mechanisms and products for this compound are not well-documented. core.ac.ukwikipedia.org The presence of other atmospheric oxidants, such as hydroxyl radicals (•OH), would also contribute to its degradation, likely through addition to the double bond, initiating a cascade of further reactions.
Biotransformation is the chemical modification of a substance by a living organism, while biodegradation is the breakdown of organic matter by microorganisms into simpler substances. msu.edu While specific studies on the biodegradation of this compound are scarce, research on related hydrocarbons provides insight into its likely fate.
Microorganisms, including various bacteria and fungi, are known to degrade hydrocarbons. nih.govbrainly.com The initial step in the aerobic biodegradation of alkenes often involves enzymes called oxygenases, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown. nih.govnih.gov For cyclic alkenes, this can lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. nih.govadichemistry.com
Studies on compounds like methylenecyclopentane (B75326), a close structural analog, indicate that it can serve as a model compound in biodegradation research. smolecule.com The exocyclic double bond is a likely point of initial enzymatic attack. science.gov Microbial consortia from diverse environments have demonstrated the ability to rapidly metabolize alkenes of various chain lengths, suggesting that microorganisms capable of degrading this compound are likely widespread. nih.gov The process of biodegradation can be influenced by several factors, including the availability of nutrients, oxygen levels, temperature, and pH. shivajicollege.ac.in
Table 2: Potential Microbial Degradation Mechanisms for Cyclic Alkenes
| Microbial Process | Key Enzymes | Potential Outcome for this compound |
| Aerobic Degradation | Oxygenases, Peroxidases | Cleavage of the double bond, hydroxylation, leading to the formation of alcohols, ketones, or carboxylic acids. |
| Anaerobic Degradation | Fumarate Addition | Activation of the hydrocarbon for further breakdown under anoxic conditions. |
This table summarizes potential pathways for the microbial breakdown of cyclic alkenes like this compound, based on existing research on hydrocarbon biodegradation.
Photochemical Degradation Studies
Sustainable Synthesis and Process Development for this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For this compound, this involves developing synthetic routes that are more efficient and environmentally friendly.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.org A common method for synthesizing this compound is the Wittig reaction, which involves reacting Cyclopentanone with a phosphorus ylide, such as Ethyltriphenylphosphonium bromide. adichemistry.comyoutube.com
While often effective in terms of yield, the Wittig reaction is a classic example of a process with poor atom economy. libretexts.org This is due to the formation of a stoichiometric amount of Triphenylphosphine (B44618) oxide as a byproduct, which has a high molecular weight and is considered waste. ekb.eg
Table 3: Atom Economy Calculation for the Wittig Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclopentanone | C₅H₈O | 84.12 |
| Ethyltriphenylphosphonium bromide | C₂₀H₂₀PBr | 371.25 |
| Total Reactant Mass | 455.37 | |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₂ | 96.17 |
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| Triphenylphosphine oxide | C₁₈H₁₅PO | 278.28 |
| Hydrogen bromide | HBr | 80.91 |
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (96.17 / 455.37) x 100 ≈ 21.1%
This table demonstrates the low atom economy of a standard Wittig reaction for producing this compound. Note: The calculation assumes the ylide is generated in situ from the phosphonium (B103445) salt and a base, and for simplicity, the base is not included in the mass balance, which would further lower the atom economy.
To address the poor atom economy of reactions like the Wittig, research has focused on developing greener catalytic alternatives. youtube.com
Catalytic Wittig Reactions: Modifications to the Wittig reaction aim to use a catalytic amount of the phosphorus reagent, which is regenerated in a catalytic cycle. This significantly reduces waste. wikipedia.org Some approaches have explored the use of more environmentally friendly reducing agents like poly(methylhydrosiloxane) (B7799882) (PMHS) and greener solvents. numberanalytics.com
Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. harvard.edulibretexts.org This reaction, often employing well-defined ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts) complexes, can be highly efficient and generate less waste than stoichiometric reactions. diva-portal.org Cross-metathesis could potentially be employed to synthesize this compound from a suitable cyclopentene (B43876) derivative and a simple alkene, with the only byproduct being a volatile alkene like ethylene. libretexts.org
Table 4: Comparison of Synthetic Strategies for this compound
| Synthetic Method | Green Chemistry Advantage | Key Challenge |
| Catalytic Wittig Reaction | Reduces phosphine (B1218219) oxide waste. | Requires development of efficient catalytic cycles. |
| Olefin Metathesis | High atom economy, often uses milder conditions. | Catalyst cost and sensitivity, potential for side reactions. |
| Greener Solvents/Reagents | Reduces use of hazardous materials. | Ensuring reaction efficiency and selectivity. |
This table compares traditional and greener approaches for the synthesis of this compound, highlighting their advantages and associated challenges.
Optimization of Atom Economy in Synthetic Routes
Life Cycle Assessment (LCA) Methodologies for this compound Production and Use
A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacture, use, and end-of-life. While no specific LCA for this compound has been published, the established methodologies for specialty chemicals provide a framework for such an assessment. nih.gov
An LCA for this compound would involve:
Goal and Scope Definition: Defining the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., "cradle-to-gate" or "cradle-to-grave").
Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste; byproducts) for each stage of the life cycle. harvard.edu This is often the most data-intensive phase and can be challenging for specialty chemicals due to confidential process information. harvard.edu
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. This includes assessing various impact categories.
Interpretation: Analyzing the results to identify the major environmental "hotspots" in the life cycle and providing recommendations for improvement.
Table 5: Potential Environmental Impact Categories in an LCA of this compound
| Impact Category | Description |
| Global Warming Potential | Contribution to climate change (carbon footprint). |
| Ozone Depletion Potential | Impact on the stratospheric ozone layer. |
| Acidification Potential | Contribution to acid rain. |
| Eutrophication Potential | Impact of nutrient enrichment on aquatic ecosystems. |
| Resource Depletion | Consumption of non-renewable resources (e.g., fossil fuels). |
| Human Toxicity | Potential harm to human health. |
This table lists key environmental impact categories that would be considered in a comprehensive Life Cycle Assessment of this compound, based on standard LCA methodologies for chemical products.
By applying LCA methodologies, manufacturers and users of this compound can gain a more holistic understanding of its environmental footprint and identify opportunities for sustainable innovation, from selecting greener synthetic routes to optimizing energy usage and managing end-of-life scenarios. nih.gov
Computational Ecotoxicology and Environmental Risk Assessment Models for Analogous Cyclic Alkenes
In the absence of extensive empirical data for this compound, computational ecotoxicology and environmental risk assessment models provide crucial, cost-effective alternatives for estimating its potential environmental impact. researchgate.net These in silico methods utilize the chemical's structure to predict its environmental fate and toxicological effects by drawing comparisons to structurally similar compounds, known as analogous cyclic alkenes. rivm.nl
Quantitative Structure-Activity Relationship (QSAR) models are central to this predictive approach. nih.gov The fundamental principle of QSAR is to establish a mathematical relationship between the structural or physicochemical properties of a series of chemicals and their biological or ecotoxicological activities. rivm.nl For cyclic alkenes like this compound, these models are developed by correlating molecular descriptors with observed toxicological endpoints from a dataset of similar chemicals. researchgate.net These models are vital tools for prioritizing chemicals for further testing and for filling data gaps in risk assessments. nih.gov
The predictive power of QSAR models relies on molecular descriptors that quantify various aspects of a chemical's structure. For analogous cyclic alkenes, these descriptors typically fall into several categories:
Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP or log Kₒw), this descriptor is a primary indicator of a substance's potential for bioaccumulation in living tissues. researchgate.nettamu.edu
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's reactivity. diva-portal.orgmdpi.com For an alkene, the properties of the C=C double bond are particularly important for predicting reactions like ozonolysis. nih.gov
Steric and Topological Properties: These descriptors account for the molecule's size, shape, and branching. For a substituted cycloalkane, steric hindrance around the double bond can influence reaction rates and biological interactions. nih.govrsc.org
These computational models are used to estimate a range of critical environmental endpoints. Key predicted endpoints for risk assessment include acute aquatic toxicity (e.g., 96h LC₅₀ in fish), biodegradability, and the bioconcentration factor (BCF). researchgate.nettamu.edud-nb.info Publicly available modeling suites like the EPA's EPI Suite™ (which includes ECOSAR) and OPERA are frequently used to generate these predictions for regulatory purposes. tamu.edud-nb.info
The table below summarizes prominent computational models and systems applicable to the environmental risk assessment of cyclic alkenes and other organic compounds.
| Model/System Name | Applicable Chemical Domain | Predicted Endpoints | Basis of Model |
|---|---|---|---|
| ECOSAR (Ecological Structure Activity Relationships) | Organic chemicals, including neutral organics like alkanes and alkenes. rivm.nlnih.gov | Acute toxicity (LC₅₀, EC₅₀) and chronic toxicity to fish, aquatic invertebrates, and algae. tamu.edu | Structure-Activity Relationships (SARs) based on chemical class. tamu.edu |
| OPERA (OPEn (Q)SAR App) | Heterogeneous organic chemicals. d-nb.info | Physicochemical properties (logP, water solubility), environmental fate (biodegradability, BCF), and toxicity endpoints. tamu.edud-nb.info | QSAR models based on curated data from the PHYSPROP database. d-nb.info |
| USEtox | Various organic and inorganic chemicals. rsc.org | Human toxicity and ecotoxicity characterization factors for life cycle assessments. rsc.org | Scientific consensus model linking fate, exposure, and effects. rsc.org |
| BETR (Berkeley-Trent) / Fugacity Models | Persistent and mobile organic chemicals. trentu.ca | Environmental fate, transport, and partitioning between air, water, soil, and biota. trentu.ca | Multimedia mass balance models based on the fugacity concept. trentu.ca |
The selection of appropriate molecular descriptors is fundamental to building a robust and predictive QSAR model. For a compound like this compound, the model would rely on descriptors that capture its identity as a substituted, cyclic alkene.
| Descriptor Type | Specific Descriptor Example | Relevance to Cyclic Alkenes |
|---|---|---|
| Lipophilicity / Hydrophobicity | logP (Octanol-water partition coefficient) | Predicts bioaccumulation in fatty tissues and partitioning in the environment. researchgate.net |
| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity, particularly at the double bond site. diva-portal.org |
| Topological | Structural Information Content (SIC) | Quantifies molecular size and complexity, influencing transport and receptor fitting. mdpi.com |
| Quantum Chemical | Dipole Moment | Describes the polarity of the molecule, affecting its interaction with polar media like water. researchgate.net |
| Structural | Fragment Counts (e.g., count of C=C bonds) | Identifies the presence of key functional groups that determine the chemical class and reactive sites. mdpi.com |
A critical aspect of using these models is defining their applicability domain (AD). nih.govnih.gov The AD ensures that predictions are made only for chemicals that are structurally similar to those used to build the model, thereby ensuring the reliability of the prediction. nih.gov For this compound, a reliable prediction would require a model trained on a dataset containing other cyclic and exocyclic alkenes. While computational models are powerful tools, their predictions are estimations and should ideally be confirmed with targeted experimental data when high certainty is required for risk assessment. ecetoc.org
Q & A
Q. What are the established methods for synthesizing ethylidenecyclopentane, and how can researchers optimize yield and purity?
this compound (CAS 2146-37-4) is typically synthesized via acid-catalyzed cyclization of appropriate precursors, such as ethylidene derivatives of cyclic ketones. Key steps include:
- Reagent selection : Use of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to facilitate cyclization .
- Purification : Distillation under reduced pressure (boiling point: 112–114°C) to isolate the product, followed by characterization via NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) .
- Yield optimization : Adjust reaction temperature (70–90°C) and stoichiometric ratios to minimize side reactions like polymerization .
Q. How can researchers characterize the thermal stability of this compound under varying conditions?
Thermal stability assessments require:
- Differential Scanning Calorimetry (DSC) : To measure decomposition onset temperatures (e.g., ~250°C under nitrogen) .
- Thermogravimetric Analysis (TGA) : Quantify mass loss rates under controlled heating (e.g., 10°C/min) .
- Pressure monitoring : For closed-system studies to evaluate stability under industrial storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?
Discrepancies in mechanistic studies (e.g., radical vs. ionic pathways) can be addressed via:
- Isotopic labeling : Track hydrogen/deuterium exchange in intermediates using mass spectrometry .
- Computational modeling : Compare DFT-calculated activation energies with experimental kinetic data to validate pathways .
- Controlled variable testing : Systematically alter solvent polarity or catalyst loading to isolate dominant mechanisms .
Q. How can researchers validate computational models predicting this compound’s reactivity in novel environments?
Cross-validation involves:
- Benchmarking : Compare computed thermodynamic parameters (e.g., ΔG‡) with experimental Arrhenius plots from kinetic studies .
- Sensitivity analysis : Test model robustness by varying input parameters (e.g., solvent dielectric constant) .
- Experimental corroboration : Synthesize predicted intermediates (e.g., carbocationic species) using superacid media and characterize via cryogenic NMR .
Q. What methodologies are recommended for analyzing contradictory spectral data in this compound derivatives?
Contradictions in NMR/IR spectra (e.g., unexpected splitting or peak shifts) require:
- Multi-technique validation : Use XRD for crystallographic confirmation of structure and DFT-simulated spectra to match observed peaks .
- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental factors (e.g., temperature drift) .
- Literature reconciliation : Compare findings with prior studies, noting differences in experimental conditions (e.g., solvent effects on chemical shifts) .
Methodological Guidelines
- Experimental design : Follow protocols from Beilstein Journal of Organic Chemistry for reproducibility, including detailed supplementary data on reaction conditions and error margins .
- Data presentation : Use tables to compare key properties (e.g., boiling points, spectral peaks) across studies (Table 1) .
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | 112–114°C | Distillation |
| Density | 0.8 g/cm³ | Pycnometry |
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, cyclopentyl) | Bruker 400 MHz |
- Critical analysis : Discuss limitations (e.g., small sample sizes in kinetic studies) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
